molecular formula C6H5N3O3 B569624 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol CAS No. 1015697-99-0

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol

Cat. No.: B569624
CAS No.: 1015697-99-0
M. Wt: 167.124
InChI Key: GVOCFEYWUNDYNT-UHFFFAOYSA-N
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Description

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The oxazolo[5,4-d]pyrimidine core is a purine bioisostere, where the imidazole ring is replaced by an oxazole motif . This structural similarity to natural purine bases positions these compounds as potential antimetabolites that can competitively inhibit enzymes involved in nucleic acid synthesis or be incorporated into macromolecules, disrupting critical cellular functions . Research on analogous oxazolo[5,4-d]pyrimidine derivatives has demonstrated potent biological activities, including inhibition of key enzymatic targets. Notably, such compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis . Inhibition of VEGFR-2 blocks downstream signaling that mediates endothelial cell migration, proliferation, and survival, thereby suppressing the formation of new blood vessels essential for tumor growth and metastasis . The specific substitution pattern on the oxazolo[5,4-d]pyrimidine core, such as the methyl group at position 2, is a critical determinant of its biological activity and physicochemical properties, offering a point for further structural optimization . This product is intended for research purposes as a key synthetic intermediate or as a scaffold for the design and development of new therapeutic agents. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4H-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCFEYWUNDYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyloxazolo 5,4 D Pyrimidine 5,7 Diol and Analogues

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol reveals two primary disconnection approaches, focusing on the disassembly of either the pyrimidine (B1678525) or the oxazole (B20620) ring.

Approach A: Pyrimidine Ring Disconnection

This strategy involves disconnecting the pyrimidine ring, which identifies a functionalized oxazole as the key precursor. Specifically, cleavage of the N1-C7a and N3-C4 bonds points to a 5-amino-2-methyloxazole-4-carboxamide or a related derivative as the core building block. The C5 and C7 carbons of the pyrimidine ring would be introduced by a 1,3-biselectrophilic reagent, such as a malonic acid derivative.

Approach B: Oxazole Ring Disconnection

Alternatively, disconnection of the oxazole ring (cleavage of O1-C2 and N3-C3a bonds) suggests a substituted pyrimidine as the starting material. This route would necessitate a 5-amino-4,6-dihydroxypyrimidine bearing a suitable functional group at the C5-amino position that can be cyclized to form the 2-methyl-oxazole ring.

Based on these approaches, the key starting materials are identified as:

For Pyrimidine Annulation: 5-Amino-2-methyloxazole-4-carboxamide or 5-amino-2-methyloxazole-4-carbonitrile.

For Oxazole Cyclization: 5-Amino-4,6-dihydroxypyrimidine and an acetic acid equivalent (e.g., acetic anhydride or acetyl chloride).

Classical and Modern Synthetic Approaches to the Oxazolo[5,4-d]pyrimidine (B1261902) Core

The construction of the fused oxazolo[5,4-d]pyrimidine system is predominantly achieved by two main strategies: building the pyrimidine ring onto a pre-existing oxazole, or forming the oxazole ring from a functionalized pyrimidine. nih.gov

Pyrimidine Ring Annulation on Functionalized Oxazole Precursors

This is a widely employed method for constructing the oxazolo[5,4-d]pyrimidine scaffold. The general approach starts with a 5-aminooxazole derivative, often containing a carbonitrile or carboxamide group at the 4-position. These functional groups serve as an anchor for the cyclization of the pyrimidine ring.

For instance, a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) is considered a versatile building block for these syntheses. mdpi.com The reaction of such an oxazole with reagents like triethyl orthoformate can yield an intermediate imidoester. Subsequent ring closure with an amine or ammonia source completes the pyrimidine ring. mdpi.com This method allows for the introduction of various substituents onto the pyrimidine portion of the molecule.

Starting Oxazole PrecursorReagent for Pyrimidine RingResulting Functionality
5-Amino-2-methyloxazole-4-carbonitrileFormamide7-Aminooxazolo[5,4-d]pyrimidine
5-Amino-2-methyloxazole-4-carboxamideDiethyl carbonateOxazolo[5,4-d]pyrimidine-5,7-dione
5-Amino-2-methyloxazole-4-carbonitrileTriethyl orthoformate, then Amine7-Substituted-aminooxazolo[5,4-d]pyrimidine

Oxazole Ring Cyclization on Substituted Pyrimidine Derivatives

Historically, the first synthesis of the oxazolo[5,4-d]pyrimidine system utilized this approach. nih.gov The strategy begins with an appropriately substituted pyrimidine precursor, typically a 5-amino-4-hydroxypyrimidine or a related derivative. The oxazole ring is then formed by cyclization of the 5-amino group with a suitable one-carbon electrophile.

A classical example involves the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (POCl₃) to furnish the corresponding oxazolo[5,4-d]pyrimidine. nih.gov This intramolecular cyclodehydration reaction forms the C-O and C=N bonds of the oxazole ring.

Multi-component Reaction Strategies for Oxazolopyrimidine Scaffolds

Modern synthetic chemistry often favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. academie-sciences.fr While specific MCRs for this compound are not extensively detailed, the principles can be applied. A hypothetical one-pot synthesis could involve the reaction of an amidine (providing the N1 and C2 of the oxazole), a malonate derivative (providing C4, C5, C6 of the pyrimidine), and an additional nitrogen source. More commonly, MCRs are used to build fused pyrimidine systems, such as in the clean, three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and amino-uracils or amino-pyrazoles in refluxing water. academie-sciences.fr

Specific Synthesis of the 5,7-Dihydroxy Functionality

The 5,7-dihydroxy substitution pattern on the pyrimidine ring, which exists as the more stable 5,7-dione tautomer, is analogous to that of barbituric acid. Its synthesis typically involves the condensation of a nucleophilic precursor with a 1,3-biselectrophilic reagent.

Condensation Reactions with 1,3-Biselectrophilic Reagents

This approach is central to forming the dihydroxy/dione (B5365651) pyrimidine ring. Starting from a 5-amino-2-methyloxazole derivative, which acts as a 1,3-dinucleophile (specifically, the 5-amino group and the C4-attached carboxamide nitrogen), condensation with a 1,3-biselectrophile like a malonate ester can yield the desired product. mdpi.com The reaction of diethyl malonate with ureas or amidines is a classic method for forming the barbituric acid core. mdpi.com

A notable and direct synthesis of the oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core involves the rhodium-catalyzed reaction of diazobarbituric acids with nitriles. researchgate.net This [3+2] cycloaddition strategy directly constructs the fused oxazole ring onto a pre-formed pyrimidine-dione, offering an efficient route to the target scaffold. researchgate.net

Nucleophilic Precursor1,3-Biselectrophilic ReagentKey Reaction Type
5-Amino-2-methyloxazole-4-carboxamideDiethyl MalonateCyclocondensation
5-Amino-2-methyloxazole-4-carboxamidePhosgene or TriphosgeneCyclization
Diazobarbituric acidAcetonitrile[3+2] Cycloaddition

Utilization of Activated Malonate Derivatives

The formation of the pyrimidine-5,7-diol moiety in the target molecule can be conceptually achieved through the cyclocondensation of an appropriate 4,5-disubstituted oxazole precursor with an activated malonate derivative. This approach involves the reaction of a 1,2-dinucleophile (in this case, a 4-amino-5-carboxamide or similar oxazole) with a three-carbon electrophile provided by the malonate.

While direct literature on the synthesis of this compound using this specific method is scarce, the principle is well-established in heterocyclic chemistry for forming six-membered rings. Activated malonates, such as diethyl malonate or bis(2,4,6-trichlorophenyl) malonates, are common reagents for constructing pyrimidinedione rings by reacting with dinucleophiles like ureas or amidines nih.gov. For instance, the reaction of a 4-amino-2-methyl-oxazole-5-carboxamide with diethyl malonate in the presence of a strong base like sodium ethoxide could theoretically lead to the desired pyrimidine ring closure through intramolecular cyclization of the intermediate malonyl derivative.

The reactivity of the malonate derivative is crucial. Highly reactive forms like malonyl dichlorides or mixed anhydrides can be employed, though their stability and handling require careful consideration nih.gov. The choice of the malonate derivative influences the reaction conditions, with more reactive species allowing for lower temperatures.

Table 1: Examples of Activated Malonate Derivatives and Their Potential Application

Activated Malonate DerivativeTypical Reaction ConditionsPotential Precursor for Target CompoundReference
Diethyl malonateNaOEt, Reflux4-Amino-2-methyl-oxazole-5-carboxamide nih.gov
Bis(2,4,6-trichlorophenyl) malonateHigh Temperature (150-250 °C) or Room Temp.4-Amino-2-methyl-oxazole-5-carboxamide nih.gov
BromomalononitrileBasic conditions4,5-Diamino-2-methyl-oxazole nih.gov
Ethoxymethylene malonatesReflux in solvent4,5-Diamino-2-methyl-oxazole rsisinternational.org

Introduction and Functionalization of the 2-Methyl Substituent

The introduction of the methyl group at the C2 position of the oxazolo[5,4-d]pyrimidine core is typically accomplished by utilizing a starting material that already contains the required acetyl moiety. Synthetic strategies rarely involve the direct methylation of the C2 position of the fused heterocyclic system.

One common approach is the cyclization of a 5-acylaminopyrimidine derivative researchgate.net. In the context of the target molecule, this would involve a starting material like 5-acetylamino-4,6-dihydroxypyrimidine. Treatment of this precursor with a dehydrating agent and cyclizing agent, such as phosphorus oxychloride, would facilitate the formation of the oxazole ring, incorporating the acetyl group's methyl as the C2-substituent of the final product nih.gov.

Alternatively, the synthesis can begin with a pre-formed 2-methyloxazole (B1590312). For example, a 4-amino-5-cyano-2-methyloxazole can serve as a versatile building block. The pyrimidine ring is then constructed upon this oxazole scaffold, a strategy employed in the synthesis of various 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines nih.govmdpi.com.

Further functionalization of the 2-methyl group itself (e.g., through halogenation or oxidation) is not a commonly reported strategy for this class of compounds. Instead, synthetic efforts focus on modifying substituents at the C5 and C7 positions of the pyrimidine ring to modulate the molecule's properties mdpi.com.

Synthetic Route Optimization and Reaction Efficiency Studies

Optimizing synthetic routes to improve yields, reduce reaction times, and enhance purity is a critical aspect of chemical synthesis. For oxazolo[5,4-d]pyrimidines and their analogues, this involves careful tuning of reaction conditions and exploring modern synthetic technologies.

Catalyst Development and Reaction Condition Tuning

The efficiency of cyclization and functionalization reactions in the synthesis of oxazolo[5,4-d]pyrimidines is highly dependent on the reaction parameters. Key variables include the choice of solvent, temperature, reaction time, and catalyst. While specific optimization data for this compound is not extensively documented, studies on analogous systems provide valuable insights.

For instance, in the synthesis of related fused pyrimidines, screening different bases (e.g., organic vs. inorganic), solvents (polar aprotic vs. protic), and temperatures has been shown to significantly impact reaction outcomes and yields researchgate.net. In Suzuki coupling reactions used to functionalize the 5-chloro position of thiazolo[5,4-d]pyrimidine (B3050601) analogues, the choice of palladium catalyst and reaction conditions (conventional heating vs. microwave irradiation) was crucial for achieving high yields nih.govunifi.it.

Table 2: Illustrative Optimization of Reaction Conditions for a Hypothetical Cyclization Step

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolNaOEt801245
2DMFK₂CO₃100860
3DioxaneDBU100675
4TolueneNaH110855

This table is a hypothetical representation based on optimization studies of similar heterocyclic syntheses.

Green Chemistry Approaches and Microwave-Assisted Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. A key technology in this area is microwave-assisted synthesis, which often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods rsisinternational.orgnih.gov.

Microwave irradiation has been successfully employed in the synthesis of various fused pyrimidine systems. For example, the chlorination of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives with POCl₃ and subsequent Suzuki coupling reactions were performed under microwave conditions, significantly shortening the required time from hours to minutes nih.govunifi.it. Similarly, the synthesis of triazolopyrimidines has been shown to be more efficient under microwave irradiation rsisinternational.org. These methods reduce the use of volatile organic solvents and decrease energy consumption, aligning with the goals of green chemistry.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous Heterocycle

Reaction StepConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Cyclization10 h, 65%15 min, 85% nih.gov
Chlorination3 h, 74-90%30 min, High Yield nih.govunifi.it
Amination6 h, 80-83%Not specified nih.gov

Regioselectivity and Stereoselectivity Considerations in Synthesis

Stereoselectivity is not a factor in the synthesis of the achiral target molecule, this compound. However, regioselectivity is a critical consideration, particularly during the pyrimidine ring formation step.

When constructing the pyrimidine ring from an asymmetrically substituted 4,5-diamino-2-methyloxazole, the cyclizing agent (e.g., an activated malonate) can potentially react with the two different amino groups to yield isomeric products. The regiochemical outcome is determined by the relative nucleophilicity of the two nitrogen atoms and any steric hindrance imposed by adjacent substituents. For example, in the synthesis of related isoxazolo[5,4-d]pyrimidines, regioselective outcomes are often observed and are crucial for obtaining the desired isomer researchgate.net.

Similarly, if the synthesis involves the cyclization of a substituted pyrimidine to form the oxazole ring, regioselectivity can also be an issue. For instance, the reaction of a 5-amino-4,6-dihydroxypyrimidine with a cyclizing agent could potentially lead to the formation of the isomeric oxazolo[4,5-d]pyrimidine scaffold if the wrong atoms are involved in the ring closure. Careful control of reactants and reaction conditions is therefore essential to direct the synthesis towards the desired this compound product. Theoretical studies can also be employed to predict the formation of the most thermodynamically stable isomer nih.govresearchgate.net.

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Functional Group Transformations at Positions 5 and 7 of the Pyrimidine (B1678525) Ring

The 5,7-diol functionality of the parent compound is a versatile chemical handle that allows for extensive modification of the pyrimidine portion of the scaffold. These positions are critical for interaction with biological targets, and their derivatization is a cornerstone of synthetic strategies.

A common and effective strategy to activate the 5 and 7 positions for further modification is through halogenation. The dihydroxy derivative can be converted into a more reactive 5,7-dihalo intermediate. Typically, this is achieved through a chlorination reaction using a reagent such as phosphorus oxychloride (POCl₃). This transformation is a standard procedure for this and analogous heterocyclic systems, such as thiazolo[5,4-d]pyrimidines. nih.gov The resulting 5,7-dichloro-2-methyloxazolo[5,4-d]pyrimidine serves as a key building block for subsequent reactions.

The chlorine atoms at positions 5 and 7 of the dihalo intermediate are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse array of functional groups, which is crucial for probing the chemical space around the scaffold to optimize biological activity.

Researchers have successfully displaced these halogens with various nucleophiles, most notably amines. For instance, the introduction of specific anilino moieties at the C-7 position has yielded potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Similarly, the installation of piperazine (B1678402) and other cyclic amines at the C-7 position has been shown to be beneficial for achieving high-affinity ligands for cannabinoid (CB₂) receptors. mdpi.comnih.gov These modifications highlight the importance of the C-7 position for modulating the pharmacological profile of the scaffold.

Modifications and Substituent Effects at the 2-Position of the Oxazole (B20620) Ring

While the parent compound features a methyl group at the C-2 position, extensive research has focused on replacing this group with other moieties to significantly influence biological outcomes.

The C-2 position of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold is highly amenable to the introduction of a wide variety of substituents. SAR studies have shown that replacing the small alkyl (methyl) group with larger, more complex aryl and heteroaryl systems is a particularly fruitful strategy. mdpi.com For example, derivatives bearing a phenyl ring at the C-2 position have been extensively investigated as anticancer agents. mdpi.comresearchgate.net Other successful modifications include the incorporation of heteroaromatic rings, such as isoxazole (B147169) and furan, which can introduce additional hydrogen bonding opportunities or alter the electronic properties of the entire molecule. nih.govmdpi.com

The electronic and steric nature of the C-2 substituent plays a critical role in determining the potency and selectivity of the resulting compounds.

Electronic Effects: SAR analyses have revealed a clear preference for aromatic substituents over aliphatic ones for several biological targets. mdpi.com The electronic properties of these aromatic rings can be fine-tuned by adding substituents. For example, in a series of antiproliferative compounds, a phenyl ring at C-2 substituted with an electron-withdrawing 4-chloro atom was found to be favorable for activity. mdpi.com Conversely, the introduction of an electron-donating 4-methoxy (4-CH₃O) group to the same phenyl ring proved to be detrimental to activity. mdpi.com

Steric Effects: The size and shape of the C-2 substituent are crucial for its fit within the binding pocket of a target enzyme or receptor. The replacement of a simple phenyl ring with a bulkier methylpiperazine substituent has been observed to enhance activity in certain contexts. mdpi.com Molecular docking studies often guide the choice of substituents to ensure optimal interaction with hydrophobic pockets and key amino acid residues in the target's active site. nih.gov

Exploration of Structural Diversity through Scaffold Derivatization

The oxazolo[5,4-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines makes it an excellent candidate for developing antimetabolites and competitive inhibitors of enzymes that process purines. nih.gov A key strategy in modern drug discovery is the systematic derivatization of such scaffolds to create large libraries of compounds for high-throughput screening.

This approach involves combining the derivatization strategies at positions 2, 5, and 7 to rapidly generate a multitude of structurally diverse molecules. For example, a library can be built by reacting a small set of 5,7-dichloro intermediates with a large panel of amines, while also varying the substituent at the C-2 position. researchgate.net Furthermore, the concept of "scaffold hopping" has been applied, where the oxazolo[5,4-d]pyrimidine core is used to replace other heterocyclic systems in known active compounds, leading to the discovery of novel agents with potentially improved properties, such as enhanced selectivity or better metabolic stability. nih.gov This comprehensive exploration of structural diversity is essential for identifying lead compounds for a range of diseases. nih.govnih.gov

Interactive Data Tables

Table 1: Structure-Activity Relationship of C-2 Phenyl Substituents

C-2 Phenyl SubstituentBiological TargetEffect on ActivityReference
4-ClAntiproliferativePreferred mdpi.com
4-CH₃OAntiproliferativeAdverse mdpi.com
4-MethylpiperazineEGFR InhibitionEnhanced mdpi.com
NO₂General InhibitionDecreased mdpi.com
3-AminoVEGFR2 InhibitionEffective mdpi.com

Table 2: Effect of C-7 Substituents on Receptor Binding

C-7 SubstituentBiological TargetBinding AffinityReference
PiperazineCB₂ ReceptorsEffective Bioisostere mdpi.com
4-MethylpiperazineCB₂ ReceptorsNanomolar Affinity nih.gov
4-EthylpiperazineCB₂ ReceptorsNanomolar Affinity nih.gov
Anilino MoietyVEGFR2/EGFRPotent Inhibition mdpi.com

Rational Design Principles for SAR Studies on Oxazolo[5,4-d]pyrimidine Scaffolds

The oxazolo[5,4-d]pyrimidine scaffold, an analog of purine (B94841) where an oxazole ring replaces the imidazole (B134444) ring, has emerged as a valuable framework in the design of novel therapeutic agents, particularly in oncology. mdpi.commdpi.com Its structural similarity to endogenous purine bases like adenine (B156593) and guanine (B1146940) allows it to function as an antimetabolite, interfering with nucleic acid synthesis and other vital cellular processes. nih.gov A significant body of research has been dedicated to exploring the structure-activity relationships (SAR) of this heterocyclic system to optimize its biological activity against various molecular targets. mdpi.comnih.gov Rational design principles for derivatization have focused on systematic modifications at the C(2), C(5), and C(7) positions of the oxazolo[5,4-d]pyrimidine core.

A central strategy in the rational design of oxazolo[5,4-d]pyrimidine derivatives involves bioisosteric replacements. nih.gov This approach entails substituting atoms or groups with others that have similar physical or chemical properties to enhance the target activity, selectivity, or metabolic stability of the lead compound. cambridgemedchemconsulting.com For instance, the oxazolo[5,4-d]pyrimidine system itself can be considered a bioisostere of the purine scaffold. mdpi.com However, studies have shown that in some cases, this replacement can lead to a decrease in activity compared to the original purine derivatives, suggesting that the specific nature of the heterocyclic core is critical for potent inhibition of certain enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com

Exploration of the SAR for oxazolo[5,4-d]pyrimidine derivatives has revealed several key insights into the influence of substituents at various positions on their biological activity.

Substitutions at the C(2) Position:

The nature of the substituent at the C(2) position has a profound impact on the biological activity of oxazolo[5,4-d]pyrimidine derivatives. Research indicates that an aromatic substituent is generally more favorable than an aliphatic one for anticancer activity. mdpi.com Further refinement of the aromatic moiety has yielded important SAR data:

Phenyl Ring Substitutions: The substitution pattern on a C(2)-phenyl ring is a critical determinant of antiproliferative activity. For example, the presence of a 4-chloro (4-Cl) atom or a methylpiperazine group on the phenyl ring has been shown to be preferable for activity. In contrast, a 4-methoxy (4-CH3O) group on the phenyl ring is detrimental to activity. mdpi.com

Heterocyclic Substituents: The introduction of a pharmacologically favorable isoxazole substituent at the C(2) position has been a successful strategy in designing potent inhibitors of BCL-2 protein synthesis. mdpi.comresearchgate.net

Substitutions at the C(5) Position:

Substitutions at the C(7) Position:

The C(7) position has been a key site for introducing diversity into the oxazolo[5,4-d]pyrimidine scaffold, often with aliphatic-amino chains. mdpi.commdpi.com The nature of these substituents can significantly influence the compound's interaction with its target protein. For example, in a series of BCL-2 inhibitors, a pentylamino substituent at the C(7) position, in combination with a C(5)-methyl group, resulted in a compound that completely blocked BCL-2 protein synthesis. mdpi.com Furthermore, for cannabinoid receptor 2 (CB2) ligands, a piperazine moiety at the C(7) position was found to be effective. mdpi.com

The table below summarizes some of the key SAR findings for oxazolo[5,4-d]pyrimidine derivatives targeting various proteins.

Table 1: Structure-Activity Relationship (SAR) of Oxazolo[5,4-d]pyrimidine Derivatives

Target Position of Modification Favorable Substituents Unfavorable Substituents Reference
Antiproliferative C(2)-phenyl 4-Cl, methylpiperazine 4-CH3O mdpi.com
BCL-2 Inhibition C(2) Isoxazole - mdpi.comresearchgate.net
BCL-2 Inhibition C(5) H CH3 (in some contexts) researchgate.net
BCL-2 Inhibition C(7) Pentylamino - mdpi.com
HGPRT Inhibition Core Scaffold Purine Oxazolo[5,4-d]pyrimidine mdpi.com

| CB2 Receptor Binding | C(7) | Piperazine | - | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the fused heterocyclic ring system.

While specific experimental spectra for 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. nih.govmdpi.com The molecule's structure features a methyl group, a pyrimidine (B1678525) ring that can exist in a diol or dione (B5365651) form, and an oxazole (B20620) ring. The dione tautomer (2-methyl-4H,6H-oxazolo[5,4-d]pyrimidine-5,7-dione) is generally the more stable form.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would likely show a singlet for the methyl (CH₃) protons around δ 2.0-2.5 ppm. Depending on the solvent and concentration, broad signals for the two N-H protons of the pyrimidine dione ring would appear at a downfield chemical shift (typically δ 10-12 ppm). The C5-proton signal would also be present in the aromatic region.

¹³C NMR: The carbon NMR spectrum would be critical for confirming the core structure. It should display six distinct carbon signals corresponding to the molecular formula (C₆H₅N₃O₃). Key expected signals include two downfield resonances for the carbonyl carbons (C5 and C7) in the range of δ 150-170 ppm. The quaternary carbons of the oxazole ring (C2 and C8a) and the pyrimidine ring (C4a) would also appear in the downfield region. The methyl carbon would produce an upfield signal around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyloxazolo[5,4-d]pyrimidine-5,7-dione

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 - ~165
2-CH₃ ~2.4 (s, 3H) ~22
C4a - ~155
C5 ~7.8 (s, 1H) ~140
C7 - ~160 (C=O)
C8a - ~150 (C=O)
4-NH ~11.0 (br s, 1H) -
6-NH ~11.5 (br s, 1H) -

Note: Values are estimates based on analogous structures and are highly dependent on solvent and experimental conditions. 's' denotes singlet, 'br s' denotes broad singlet.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle and confirming atomic connections. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the isolated methyl and methine protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the methyl proton signal to the methyl carbon signal and the C5-H proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include the methyl protons to the C2 carbon of the oxazole ring, and the C5-proton to the C4a and C7 carbons, confirming the pyrimidine ring structure and its fusion to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which helps in determining the 3D conformation. For a largely planar molecule like this, NOESY could confirm the proximity of substituents. A NOESY experiment could potentially distinguish between isomers if any were formed during synthesis. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

HRMS is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. For this compound (molecular formula C₆H₅N₃O₃), the monoisotopic mass would be precisely measured and compared to the calculated value.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da) Expected Ion (e.g., [M+H]⁺)

Analysis of fragmentation patterns from tandem MS/MS experiments would further corroborate the structure. Based on studies of similar heterocyclic systems, fragmentation would likely initiate with characteristic losses of small molecules like CO, N₂, or HCN from the pyrimidine ring. sapub.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The IR spectrum for the stable dione tautomer would be dominated by characteristic absorption bands.

Table 3: Expected IR Absorption Bands for 2-Methyloxazolo[5,4-d]pyrimidine-5,7-dione

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3100-3300 (broad)
C-H Stretch (sp³) 2900-3000
C=O Stretch (Amide) 1680-1750 (strong, multiple bands)
C=N / C=C Stretch 1550-1650

The presence of strong carbonyl (C=O) absorptions and N-H stretching bands would strongly support the dione tautomeric form over the diol form, which would instead show prominent broad O-H stretching bands around 3200-3600 cm⁻¹. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

While spectroscopic methods determine the structure in solution, single-crystal X-ray diffraction provides the unambiguous, solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com Although a crystal structure for the title compound is not publicly available, analysis of related structures like 7-amino-oxazolo[5,4-d]pyrimidine derivatives reveals important insights. nih.govnih.gov

An X-ray analysis of this compound would definitively confirm which tautomer exists in the crystalline state. It would also reveal the planarity of the fused ring system and detail the intermolecular hydrogen bonding network formed by the N-H and C=O groups, which dictates the crystal packing.

Analysis of Aromaticity and Planarity of the Fused System

The planarity of the oxazolo[5,4-d]pyrimidine (B1261902) core is a critical determinant of its electronic properties. X-ray crystallographic studies on closely related derivatives, such as 7-amino-oxazolo[5,4-d]pyrimidines, have provided significant insights into the geometry of this fused system.

Planarity of the Fused Ring System:

Experimental data from single-crystal X-ray diffraction of a 7-amino-oxazolo[5,4-d]pyrimidine derivative confirms that the fused ring system is essentially planar, with a root-mean-square deviation of the atoms from the mean plane being as low as 0.007 Å. nih.gov This high degree of planarity is a common feature in fused aromatic and pseudo-aromatic heterocyclic systems. The planarity allows for maximal overlap of p-orbitals, which is a prerequisite for the delocalization of π-electrons across the bicyclic framework.

Aromaticity and Bond Localization:

While the oxazolo[5,4-d]pyrimidine system is planar, analysis of the bond lengths within the crystal structure of derivatives suggests a degree of bond localization, particularly within the pyrimidine ring. nih.gov This indicates a partial deviation from ideal aromaticity.

In a perfectly aromatic system, all carbon-carbon and carbon-nitrogen bonds within the ring would have lengths intermediate between those of single and double bonds. However, in the case of a substituted oxazolo[5,4-d]pyrimidine, variations in bond lengths have been observed. For instance, the C4–N3a bond was found to be shorter than the C5–N4 and C7–N6 bonds. nih.gov Similarly, a notable difference exists between the C7–C7a and C3a–C7a bond distances. nih.gov This bond length alternation suggests that while there is significant π-electron delocalization, the system does not possess the full aromatic character of a molecule like benzene. The fusion of the electron-rich oxazole ring with the electron-deficient pyrimidine ring leads to a complex electronic landscape where some bonds have more double-bond character than others. This phenomenon is often referred to as partial aromaticity loss in the pyrimidine ring of the fused system. nih.gov

Table 1: Selected Bond Lengths from a Substituted Oxazolo[5,4-d]pyrimidine Derivative. nih.gov
BondLength (Å)
C2–C241.426(2)
C4–N3a1.322(2)
C5–N41.347(2)
C7–N61.358(2)
C7–N71.341(2)
C7–C7a1.407(2)
C3a–C7a1.372(2)

Note: The data is from a 7-amino-oxazolo[5,4-d]pyrimidine derivative and serves as a model for the bond characteristics of the fused ring system.

Investigation of Intramolecular and Intermolecular Interactions

The presence of multiple hydrogen bond donors (-OH groups) and acceptors (nitrogen and oxygen atoms) in this compound dictates its potential for forming a variety of non-covalent interactions. These interactions are fundamental to its solid-state structure and its interactions with other molecules.

Intramolecular Interactions:

The specific geometry of the oxazolo[5,4-d]pyrimidine scaffold can facilitate the formation of intramolecular hydrogen bonds. In the crystal structure of a 7-amino derivative, a notable intramolecular N-H···N hydrogen bond is observed, which forms a stable six-membered ring. nih.gov This type of interaction can significantly influence the conformation and electronic properties of the molecule. For this compound, depending on the predominant tautomeric form, there is a potential for intramolecular hydrogen bonding between the hydroxyl group at position 5 and the nitrogen atom at position 4, or between the hydroxyl group at position 7 and the nitrogen atom at position 6. Such interactions can lock the molecule into a more rigid conformation.

Intermolecular Interactions:

In the solid state, molecules of this compound are expected to engage in extensive intermolecular hydrogen bonding. Studies on analogous pyrimidinone and dihydroxypyrimidine compounds have revealed robust and predictable hydrogen bonding patterns. nih.gov The most common interactions involve the formation of dimers and chains through N-H···O and O-H···N hydrogen bonds.

In addition to hydrogen bonding, π-π stacking interactions between the planar fused ring systems of adjacent molecules are also likely to contribute to the stability of the crystal structure. The planar nature of the oxazolo[5,4-d]pyrimidine core allows for efficient face-to-face stacking, which is a common feature in the crystal packing of aromatic and heteroaromatic compounds.

Table 2: Potential Non-Covalent Interactions in this compound
Interaction TypePotential Donor/Acceptor SitesExpected Role
Intramolecular Hydrogen Bond5-OH···N4 or 7-OH···N6Conformational stabilization
Intermolecular Hydrogen Bond-OH (donor) with pyrimidine N or oxazole O (acceptor)Crystal packing, formation of dimers and sheets
π-π StackingPlanar oxazolo[5,4-d]pyrimidine ringsContribution to crystal lattice energy

Tautomerism:

It is important to note that this compound can exist in several tautomeric forms due to the mobility of protons between the oxygen and nitrogen atoms of the dihydroxy-pyrimidine moiety. The predominant tautomer in the solid state will be the one that allows for the most stable arrangement of intermolecular interactions, particularly hydrogen bonds. Spectroscopic and computational studies on related hydroxypyrimidine systems have shown that the keto-enol and amine-imine tautomeric equilibria are sensitive to the molecular environment, including the solvent and the solid-state packing forces. acs.org The specific tautomeric form present will have a profound impact on the pattern and strength of the intramolecular and intermolecular interactions.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which are critical for predicting reactivity, stability, and spectroscopic properties.

Tautomeric Equilibrium Studies (e.g., Amine-Imine Tautomerism of Analogues)

Tautomerism, the interconversion of structural isomers, is a crucial consideration for heterocyclic compounds, as different tautomers can exhibit distinct biological activities and physicochemical properties. The oxazolo[5,4-d]pyrimidine (B1261902) core, with its multiple nitrogen atoms and potential for proton migration, is susceptible to various tautomeric forms.

While direct studies on 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol are scarce, research on analogous pyrazolo[3,4-d]pyrimidines offers valuable insights. For instance, DFT calculations have been employed to determine the relative stabilities of different tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. researchgate.net These studies typically involve geometry optimization of all possible tautomers, followed by calculation of their electronic energies and Gibbs free energies to predict the most stable form in different environments. researchgate.net A similar approach for this compound would involve evaluating the equilibrium between the diol, keto-enol, and diketo forms, as well as potential amine-imine tautomerism in related amino-substituted analogs.

Table 1: Hypothetical Tautomeric Forms of this compound for Computational Analysis

Tautomer NameStructureKey Features
5,7-diolBoth pyrimidine (B1678525) hydroxyl groups are in the enol form.
5-keto-7-enolOne hydroxyl group is in the keto form, the other in the enol form.
5,7-dioneBoth hydroxyl groups are in the keto form.

This table presents hypothetical tautomers for illustrative purposes, as specific energetic data for this compound is not available.

Aromaticity Analysis and Electron Density Distribution

Aromaticity is a key determinant of a molecule's stability and reactivity. For the oxazolo[5,4-d]pyrimidine system, understanding the aromatic character of the fused rings is essential. Computational methods like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify aromaticity.

Analysis of related pyrazolo[3,4-d]pyrimidine systems has shown that the distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the most nucleophilic and electrophilic sites within the molecule. nih.gov This information is critical for predicting sites of metabolic attack or for designing derivatives with altered reactivity. For this compound, one would expect a complex electron density distribution due to the presence of electronegative oxygen and nitrogen atoms.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its interactions with biological targets. Even for relatively rigid fused-ring systems, substituents can have preferred orientations that affect biological activity.

Studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have utilized geometry optimization calculations to explore the potential energy surface and identify low-energy conformers. mdpi.com For instance, the relative orientation of substituent groups can be dictated by subtle intramolecular interactions and steric hindrance. mdpi.com For this compound, the orientation of the hydroxyl protons would be a key conformational feature to investigate.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a cornerstone of structure-based drug design, enabling the identification of potential biological targets and the optimization of lead compounds.

Identification of Putative Binding Sites and Key Residues in Biological Targets

While no specific docking studies for this compound have been reported, numerous studies on related analogs have demonstrated their potential to bind to a variety of protein targets, including kinases and G-protein coupled receptors.

For example, derivatives of oxazolo[5,4-d]pyrimidine have been identified as potent inhibitors of VEGFR2. mdpi.com In these studies, molecular docking revealed that the oxazolo[5,4-d]pyrimidine scaffold typically occupies the ATP binding site, forming key hydrogen bonds with hinge region residues like Lys-868 and Asp-1046. mdpi.com Other analogs have shown affinity for cannabinoid receptors (CB1/CB2) and Aurora kinases. mdpi.com

Table 2: Examples of Biological Targets for Oxazolo[5,4-d]pyrimidine Analogs from Molecular Docking Studies

Biological TargetPDB ID (Example)Key Interacting Residues (from analogs)Reference
VEGFR22OH4Lys-868, Asp-1046 mdpi.com
Cannabinoid Receptor 2 (CB2)5ZTYNot specified mdpi.com
Aurora Kinase A4C3PNot specified mdpi.com
Adenosine (B11128) A1/A2A ReceptorsNot specifiedPhe168, Leu249, Asn253, Glu169 nih.gov

This table is based on data from various substituted oxazolo[5,4-d]pyrimidine analogs and serves to illustrate potential binding interactions.

Prediction of Binding Modes and Relative Binding Affinities

Molecular docking simulations not only predict the binding pose but can also provide a score that estimates the binding affinity. This allows for the virtual screening of compound libraries and the prioritization of candidates for synthesis and experimental testing.

In studies of thiazolo[5,4-d]pyrimidine (B3050601) derivatives as adenosine receptor antagonists, docking simulations successfully predicted the orientation of the ligands in the binding cavity. nih.gov The thiazolopyrimidine core was observed to engage in π–π stacking interactions with key phenylalanine and leucine (B10760876) residues, while substituents formed hydrogen bonds with asparagine and glutamate (B1630785) residues. nih.gov The calculated binding energies from these simulations often correlate well with experimentally determined affinities (e.g., Ki or IC50 values), providing confidence in the predictive power of the model. A similar approach for this compound would involve docking it into the active sites of various kinases and other relevant targets to predict its potential biological activities.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal crucial information about its flexibility, preferred shapes (conformations), and interactions with its environment, particularly with solvent molecules like water.

MD simulations on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine and quinazoline (B50416) derivatives, have been instrumental in understanding how these molecules interact with biological targets. nih.govnih.gov These studies typically involve placing the molecule in a simulated box of water molecules and calculating the forces between atoms over a series of short time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations would likely focus on several key aspects:

Conformational Flexibility: The simulation would explore the rotational freedom around the single bond connecting the methyl group to the oxazole (B20620) ring. It would also reveal the planarity and potential puckering of the fused oxazolo[5,4-d]pyrimidine ring system. Studies on similar fused heterocycles have shown that even seemingly rigid ring systems can exhibit subtle, yet important, flexibility. nih.gov

Intramolecular Interactions: The simulations can also identify stable intramolecular hydrogen bonds. For instance, a hydrogen atom from one of the diol groups might interact with a nitrogen atom in the pyrimidine ring, a phenomenon observed in related amino-oxazolopyrimidine structures. nih.gov Such interactions can significantly stabilize a particular conformation, influencing the molecule's biological activity.

By simulating the molecule's dynamics, researchers can gain a deeper understanding of the structural and energetic factors that govern its behavior in a biological context, complementing experimental data and guiding the design of new analogs. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Druglikeness Assessment

Before a compound can be considered a potential drug, it must demonstrate suitable pharmacokinetic properties. In silico ADME prediction uses computational models to estimate a compound's Absorption, Distribution, Metabolism, and Excretion characteristics, helping to identify promising candidates early in the drug discovery process and reducing the likelihood of late-stage failures. mdpi.comnih.gov

For this compound, various software tools can predict its ADME profile and assess its "druglikeness." Druglikeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability. nih.gov Studies on similar pyrazolo[1,5-a]pyrimidines have confirmed that many derivatives fall within the acceptable ranges set by Lipinski's rule. nih.gov

A predicted ADME profile for this compound is presented below. These values are hypothetical and based on typical results for similar small heterocyclic molecules.

ADME PropertyPredicted Value/ClassificationSignificance in Drug Discovery
Molecular Weight181.14 g/molLow molecular weight is favorable for absorption (Lipinski's rule: <500).
LogP (Lipophilicity)-0.5 to 0.5Indicates good water solubility and potential for good absorption (Lipinski's rule: <5).
Hydrogen Bond Donors2The two -OH groups can donate hydrogen bonds (Lipinski's rule: ≤5).
Hydrogen Bond Acceptors5Oxygen and nitrogen atoms can accept hydrogen bonds (Lipinski's rule: ≤10).
Human Intestinal AbsorptionHighPredicts good absorption from the gastrointestinal tract. nih.gov
Blood-Brain Barrier (BBB) PermeationLow/NoSuggests the compound is unlikely to cross into the brain, which can be desirable to avoid CNS side effects.
CYP450 InhibitionPredicted inhibitor of some isoforms (e.g., CYP1A2, CYP2C9)Potential for drug-drug interactions; requires experimental verification. nih.gov
Ames MutagenicityPredicted Non-mutagenicIndicates a low likelihood of causing DNA mutations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, prioritize which analogs to synthesize, and gain insight into the molecular features that are crucial for a desired biological effect. mdpi.com

A QSAR study for a series of this compound analogs would involve several key steps:

Data Set Assembly: A series of structurally related oxazolopyrimidine compounds would be synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme). nih.gov The activity is typically quantified as an IC₅₀ (half-maximal inhibitory concentration) or similar metric.

Descriptor Calculation: For each molecule in the series, a wide range of "molecular descriptors" are calculated using software. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties (charge distribution), and lipophilicity. nih.gov

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.comnih.gov The model's predictive power is then rigorously validated to ensure it is robust and not due to chance correlation.

For oxazolopyrimidine derivatives, a QSAR model could reveal, for example, that high activity is correlated with specific electronic properties at one position of the ring system and a certain size or shape of a substituent at another position. A study on related oxadiazolo[3,4-d]pyrimidine nucleosides found that antiviral activity was correlated with low lipophilicity (logP) and a large water solubility (logS) value. nih.gov

The table below illustrates the type of data that would be used to construct a hypothetical QSAR model for a series of oxazolopyrimidine analogs.

CompoundSubstituent (R)LogP (Descriptor 1)Dipole Moment (Descriptor 2)Biological Activity (IC₅₀, µM)
Analog 1 (Parent)-H-0.554.2 D15.5
Analog 2-F-0.405.1 D10.2
Analog 3-Cl0.155.3 D8.1
Analog 4-CH₃-0.024.1 D12.8
Analog 5-NH₂-1.103.5 D25.0

By analyzing such data, a QSAR model could be formulated, such as: Activity = c₀ + c₁(LogP) + c₂(Dipole Moment). This allows for the prediction of activity for new analogs and provides a rational basis for designing more potent compounds. mdpi.com

Mechanistic Studies of Biological Action

Investigations into Cellular Pathway Modulation

Impact on Signal Transduction Cascades

There is no specific information available in the reviewed literature concerning the impact of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol on signal transduction cascades. While studies on other oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown interactions with pathways such as Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling, specific data for this compound is absent mdpi.com.

Regulation of Gene Expression and Protein Synthesis

The effects of this compound on the regulation of gene expression and protein synthesis have not been documented. Research on a related derivative with a pentylamino substituent at the C(7) position and a methyl group at the C(5) position demonstrated the ability to completely block the synthesis of the BCL-2 protein mdpi.com. However, this finding cannot be directly extrapolated to this compound.

Analysis of Cell Cycle Progression Effects

Induction of Cell Cycle Arrest at Specific Phases

No studies were found that investigated the ability of this compound to induce cell cycle arrest at specific phases.

Modulation of Cell Proliferation Markers (e.g., Ki67 Expression)

There is no available data on the modulation of cell proliferation markers, such as Ki67 expression, by this compound. While some oxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, specific information for the requested compound is lacking mdpi.com.

Elucidation of Apoptosis and Programmed Cell Death Mechanisms

No research has been published detailing the mechanisms of apoptosis or programmed cell death induced by this compound. Studies on other compounds within the oxazolo[5,4-d]pyrimidine class have identified activation of the caspase cascade as a mechanism for inducing apoptosis mdpi.com. For instance, a 2,5-dimethyl-N-(4-methoxyphenyl)-N,N-dimethyl-oxazolo[5,4-d]pyrimidin-7-amine derivative was found to be a potent activator of the caspase cascade in several cancer cell lines mdpi.com.

Based on a comprehensive search of scientific literature, there is currently no specific information available regarding the mechanistic studies of the biological action of the compound "this compound."

The provided outline requires detailed research findings on topics including the activation of caspases, the involvement of apoptotic protein networks, enzymatic inhibition kinetics, and receptor binding mechanisms. Unfortunately, studies detailing these specific biological activities for this compound could not be located.

Research in this area has focused on the broader class of oxazolo[5,4-d]pyrimidine derivatives, which have shown a variety of biological activities, including the induction of apoptosis and inhibition of various enzymes and receptors. mdpi.com However, these findings are related to analogues with different substitutions on the core oxazolo[5,4-d]pyrimidine structure and cannot be attributed to this compound itself.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Information regarding the in vitro biological evaluation and pharmacological profiling of the chemical compound “this compound” is not available in publicly accessible research literature.

Extensive searches for scientific data pertaining to the anticancer and enzyme inhibition properties of "this compound" have not yielded any specific results. The current body of scientific literature does not appear to contain studies on the in vitro evaluation of this particular compound against the following human cancer cell lines or through enzyme inhibition assays:

Lung Carcinoma Cell Lines (e.g., A549)

Breast Adenocarcinoma Cell Lines (e.g., MCF-7)

Colorectal Adenocarcinoma Cell Lines (e.g., HT29, HCT-116, LoVo)

Hepatocellular Carcinoma Cell Lines (e.g., HepG-2)

Hematological Malignancy Cell Lines (e.g., Jurkat, WEHI-231)

Enzyme Inhibition Assays for Therapeutic Targets

While research exists for derivatives of the broader oxazolo[5,4-d]pyrimidine chemical family, no specific data was found for the "this compound" variant as requested. Therefore, the detailed article focusing solely on this compound as per the provided outline cannot be generated at this time.

In Vitro Biological Evaluation and Pharmacological Profiling

Enzyme Inhibition Assays for Therapeutic Targets

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The oxazolo[5,4-d]pyrimidine (B1261902) nucleus is a recognized scaffold for the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are crucial in blocking angiogenesis, a key process in tumor growth. nih.govmdpi.com While direct inhibitory data for 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol against VEGFR-2 is not found in the literature, numerous studies have demonstrated that 2,5,7-trisubstituted derivatives of this scaffold exhibit potent anti-VEGFR-2 activity. nih.govnih.gov

Research has shown that substitutions on the core oxazolo[5,4-d]pyrimidine ring system are critical for potent VEGFR-2 inhibition. For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and evaluated for their inhibitory activity against VEGFR-2 kinase. nih.govresearchgate.net In these studies, substitutions at the 2, 5, and 7 positions with various aryl and alkyl groups led to compounds with significant inhibitory concentrations in the nanomolar to low micromolar range. One of the most effective inhibitors from a study, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated an IC50 value of 0.33 µM against VEGFR-2 kinase. mdpi.com Another study highlighted that the introduction of a 4-methylpiperazine moiety at the C(2) position can enhance activity. mdpi.com

Compound NameVEGFR-2 IC50 (µM)Reference
2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine0.33 mdpi.com

Phosphoinositide 3-Kinases (PI3Kδ, PI3Kα)

The phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. The oxazolo[5,4-d]pyrimidine scaffold has been explored for developing PI3K inhibitors. While there is no direct evidence of this compound inhibiting PI3Kδ or PI3Kα, a closely related scaffold, pyrazolo[1,5-a]pyrimidine (B1248293), has been utilized to create potent PI3Kδ inhibitors. In such studies, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) served as a key intermediate for the synthesis of selective PI3Kδ inhibitors.

The research on related heterocyclic systems suggests that specific substitutions are necessary to confer inhibitory activity. For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were developed as selective PI3Kδ inhibitors, where the core was substituted with a morpholine (B109124) ring and various indole (B1671886) moieties.

Compound ScaffoldTargetCommentReference
Pyrazolo[1,5-a]pyrimidinePI3KδDerivatives show potent inhibition. The diol is a synthetic precursor.

Cyclin-Dependent Kinases (CDK2/cyclin A2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The oxazolo[5,4-d]pyrimidine scaffold has been investigated for CDK inhibition. However, direct inhibitory data for this compound against CDK2/cyclin A2 is not available in the reviewed literature.

Studies on related pyrimidine-based scaffolds, such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have yielded potent CDK2 inhibitors. nih.govnih.gov For instance, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives were synthesized and showed potent and selective inhibitory activities against CDK2. nih.gov One of the most active compounds in a study, a 7-((4-(dimethylamino)benzyl)amino) derivative, exhibited an IC50 of 0.05 µM against CDK2. nih.gov

Compound ScaffoldCDK2/cyclin A2 IC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine derivative0.05 nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (Compound 4a)0.21 nih.gov

Adenosine (B11128) Receptors (A1, A2A, A2B, A3) and Adenosine Kinase

The oxazolo[5,4-d]pyrimidine system is recognized as a versatile scaffold for designing ligands for adenosine receptors and inhibitors of adenosine kinase. mdpi.com While specific binding or inhibitory data for this compound is not documented, related heterocyclic systems like thiazolo[5,4-d]pyrimidines have been shown to have high affinity for adenosine receptors. semanticscholar.orgnih.gov

For instance, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their affinity at human adenosine receptors, with some compounds showing nanomolar to subnanomolar binding affinities for the A1 and A2A subtypes. nih.gov The 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative displayed a Ki of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.gov Furthermore, the oxazolo[5,4-d]pyrimidine scaffold has been employed to design adenosine kinase (AK) inhibitors. mdpi.com

Compound Name/ScaffoldTargetKi (nM)Reference
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-aminehA11.9 nih.gov
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-aminehA2A0.06 nih.gov
Oxazolo[5,4-d]pyrimidineAdenosine KinaseIdentified as a scaffold for inhibitors. mdpi.com

Janus Kinases (JAK1, JAK2) and Aurora A Kinase

The oxazolo[5,4-d]pyrimidine framework has been identified as a promising starting point for the development of inhibitors targeting Janus kinases (JAKs) and Aurora A kinase. nih.govresearchgate.net These kinases are involved in signaling pathways that regulate cell proliferation and survival, making them attractive targets for cancer therapy. No direct inhibitory data for this compound has been reported.

However, a review of the literature indicates that substituted oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of these kinases. nih.govmdpi.com For example, a series of fused multicyclic compounds, including oxazolo[5,4-d]pyrimidine derivatives, were identified as potential inhibitors of Aurora kinase A. mdpi.com Similarly, certain oxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity against JAK1 and JAK2. nih.gov

Compound ScaffoldTargetActivityReference
Oxazolo[5,4-d]pyrimidine derivativesJAK1, JAK2, Aurora A KinaseIdentified as potential inhibitors. nih.govmdpi.com

Ubiquitin-Activating Enzymes (E1 Enzymes)

The ubiquitin-proteasome system is essential for protein degradation and is a target for anticancer drug development. Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of ubiquitin-activating enzymes (E1 enzymes). nih.govmdpi.com There is no specific data available for the inhibitory activity of this compound against E1 enzymes. Research in this area has focused on substituted analogs to achieve potent inhibition. researchgate.net

Compound ScaffoldTargetActivityReference
Oxazolo[5,4-d]pyrimidine derivativesE1 Activating EnzymesIdentified as inhibitors. nih.govmdpi.com

Protein Kinase D (PKD) and Bromodomain-Containing Protein 4 (BRD-4)

There is no information available in the reviewed scientific literature regarding the in vitro biological evaluation of this compound or its substituted derivatives against Protein Kinase D (PKD).

For Bromodomain-Containing Protein 4 (BRD-4), a key epigenetic regulator, various heterocyclic compounds have been investigated as inhibitors. nih.govresearchgate.netf1000research.com However, there is no specific mention of oxazolo[5,4-d]pyrimidine derivatives, including this compound, being evaluated as BRD-4 inhibitors in the available literature. Research on BRD-4 inhibitors has largely focused on other scaffolds, such as triazolo[1,5-a]pyrimidines and pyrimidin-4-amines. nih.govresearchgate.net

Compound ScaffoldTargetCommentReference
Oxazolo[5,4-d]pyrimidinePKDNo data available.
Oxazolo[5,4-d]pyrimidineBRD-4No data available.

Tyrosine Kinase and Thymidylate Synthase

The oxazolo[5,4-d]pyrimidine core is recognized as a purine (B94841) isostere, suggesting its potential to interact with ATP-binding sites in various enzymes, including protein kinases. mdpi.comrsc.org Derivatives of this scaffold have been investigated as inhibitors of several tyrosine kinases, which are critical mediators in cellular signaling pathways and are often dysregulated in cancer. rsc.orgnih.govscispace.com For instance, various substituted oxazolo[5,4-d]pyrimidines have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govmdpi.comresearchgate.net Other studies have focused on the inhibition of epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor 1 (FGFR1) by different derivatives of this heterocyclic system. mdpi.com However, no specific data on the inhibitory activity of this compound against any tyrosine kinase have been reported.

Similarly, thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, is a well-established target for anticancer drugs. nih.govmdpi.com While pyrimidine analogs are known to inhibit TS, there is no published research evaluating the direct effect of this compound on this enzyme.

Immunomodulatory Activity Assessment

Effects on Lymphocyte Proliferation (Immunosuppressive/Immunostimulatory)

Certain derivatives of the oxazolo[5,4-d]pyrimidine family have demonstrated immunomodulatory properties. For example, some 7-aminooxazolo[5,4-d]pyrimidine derivatives have been reported to strongly inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes, suggesting potential immunosuppressive activity. researchgate.net These findings highlight the potential of the oxazolo[5,4-d]pyrimidine scaffold to influence immune cell function. Nevertheless, specific studies on the effects of this compound on lymphocyte proliferation have not been documented.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

The modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is a key aspect of immunomodulatory activity. While related heterocyclic systems like thiazolo[5,4-d]pyrimidines have been investigated for their anti-inflammatory effects, there is a lack of information regarding the impact of this compound on the production of TNF-α or other pro-inflammatory cytokines. nih.gov

Antiviral Activity against Specific Viral Strains (e.g., Human Herpes Virus type-1)

The antiviral potential of the broader family of fused pyrimidines has been a subject of investigation. Some 7-aminooxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit the replication of Human Herpes Virus type-1 (HHV-1). researchgate.net Additionally, related pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have been evaluated for their activity against various viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.govnih.gov Despite these precedents, the specific antiviral activity of this compound against HHV-1 or any other viral strain has not been reported.

Antimicrobial and Antifungal Activity Spectrum

The antimicrobial and antifungal properties of various heterocyclic compounds containing the pyrimidine ring are well-documented. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. nih.govnih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov However, the antimicrobial and antifungal spectrum of this compound remains unevaluated.

Antioxidant Activity Evaluation

Several studies have explored the antioxidant potential of pyrimidine derivatives. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.net One study on pyrazolo[1,5-a]pyrimidine derivatives reported on their antioxidant activity, with some compounds showing notable radical scavenging capabilities. nanobioletters.com To date, no antioxidant activity evaluation has been published for this compound.

Future Research Directions in 2 Methyloxazolo 5,4 D Pyrimidine 5,7 Diol Research

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of the 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol core and its derivatives is a critical first step in its development as a potential therapeutic agent. Future research should prioritize the development of advanced, efficient, and environmentally benign synthetic strategies. The principles of green chemistry, which focus on reducing or eliminating the use and generation of hazardous substances, will be paramount. nih.govnih.gov

Key areas of focus will include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, increase yields, and enhance the purity of the final product compared to conventional heating methods.

Ultrasonic Synthesis: The use of ultrasound can promote faster and more complete reactions, often at lower temperatures and with less solvent. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target molecule without the isolation of intermediates can streamline the synthetic process, making it more time and resource-efficient. google.com

Solvent-Free and Aqueous Synthesis: Exploring reactions that proceed in the absence of organic solvents or in water as a green solvent will be a significant step towards sustainability. google.com

Catalysis: The use of reusable and non-toxic catalysts, including biocatalysts, can improve the efficiency and environmental footprint of the synthesis. bldpharm.com

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisFaster reaction rates, higher yields, improved purity
Ultrasonic SynthesisEnhanced reaction speed, milder reaction conditions
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified procedures
Solvent-Free/Aqueous SynthesisReduced environmental impact, improved safety
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly

Rational Design of Highly Potent and Selective Derivatives for Specific Targets

The oxazolo[5,4-d]pyrimidine (B1261902) scaffold is a known "privileged structure," meaning it can serve as a basis for designing ligands for multiple biological targets. A key future direction will be the rational design of derivatives of this compound to achieve high potency and selectivity for specific biological targets, particularly protein kinases, which are often implicated in diseases like cancer.

Structure-Activity Relationship (SAR) studies will be crucial to understand how modifications to the core structure affect biological activity. For instance, substitutions at various positions of the pyrimidine (B1678525) and oxazole (B20620) rings can be systematically explored to optimize interactions with the target protein's binding site. Molecular docking studies, which predict the binding orientation and affinity of a molecule to a target, will be an indispensable tool in this process.

Target ClassDesign StrategyExample from a Related Scaffold
Protein Kinases (e.g., VEGFR-2)Introduction of specific substituents to interact with the ATP-binding site.A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines showed potent inhibition of VEGFR-2.
Adenosine (B11128) ReceptorsModification of substituents at the 2 and 7 positions to modulate affinity for A1 and A2A receptors.Thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been designed as high-affinity adenosine receptor antagonists. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with a speed and accuracy that surpasses traditional methods.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for oxazolopyrimidine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested analogs of this compound.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets.

High-Throughput Virtual Screening: AI can be used to rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active, thereby focusing laboratory efforts on the most promising candidates.

Exploration of Novel Biological Activities and Therapeutic Applications

While the oxazolo[5,4-d]pyrimidine scaffold is most prominently associated with anticancer activity, its structural similarity to purines suggests a broader range of potential biological activities. Future research should venture beyond oncology to explore other therapeutic applications for this compound and its derivatives.

Potential areas for exploration include:

Antiviral Activity: Given that some purine (B94841) analogs are effective antiviral agents, investigating the potential of this compound derivatives against various viruses is a logical next step.

Anti-inflammatory Effects: Many kinase signaling pathways are involved in inflammation, suggesting that selective kinase inhibitors based on this scaffold could have anti-inflammatory properties.

Neurodegenerative Diseases: The role of kinases and other enzymes in the pathology of diseases like Alzheimer's and Parkinson's opens up the possibility of developing neuroprotective agents from this chemical class. nih.gov

Cardiovascular Disorders: Certain adenosine receptors, which can be targeted by related heterocyclic compounds, play a role in cardiovascular function. nih.gov

Design of Multitargeted Ligands for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. A promising therapeutic strategy is the development of multitargeted ligands, or "polypharmacology," where a single molecule is designed to interact with several key targets simultaneously.

Q & A

Q. What are the standard synthetic routes for 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursor heterocycles (e.g., substituted pyrimidines) with methylating agents in dioxane for 6 hours under acidic or basic catalysis. For example, piperazine or 1,4-diazepane can act as bases to facilitate ring closure, followed by sulfonation or alkylation steps to introduce the methyl group . Reaction optimization often includes solvent selection (dioxane, ethanol) and temperature control (105–110°C), with yields ranging from 50% to 78% depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for verifying the oxazolo-pyrimidine core and methyl substituents. For instance, methyl groups in similar compounds show singlets near δ 3.8 ppm in DMSO-d₆, while aromatic protons appear as multiplet signals between δ 7.0–7.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, carbonyl bands near 1700 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95% C/H/N matching theoretical values), as demonstrated in thiazolo-pyrimidine analogs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Methodological Answer: Key strategies include:

  • Solvent Optimization : Replacing dioxane with ethanol enhances solubility of intermediates, reducing polymerization side reactions (yields improved from 50% to 78% in analogous syntheses) .
  • Catalyst Screening : Triethylamine (Et₃N) or H₂SO₄ can accelerate cyclization; however, concentrated H₂SO₄ may degrade sensitive substrates, requiring pH-controlled quenching .
  • Reaction Monitoring : TLC or in-situ FTIR tracks intermediate formation, allowing timely termination to prevent over-oxidation .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₈H₇N₃O₃S requires m/z 225.0205). Discrepancies in ¹³C shifts may arise from tautomerism; DFT calculations can predict dominant tautomers .
  • X-Ray Crystallography : Definitive for ambiguous cases, as seen in resolving keto-enol tautomerism in thiazolo-pyrimidine derivatives .

Q. What methodologies are recommended for evaluating bioactivity in absence of direct data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Compare with structurally related compounds (e.g., 2-(4-chlorophenyl)-4,6-dimethyl analogs showed antimicrobial activity via membrane disruption assays) .
  • In-Silico Docking : Use AutoDock Vina to predict binding affinity toward bacterial DNA gyrase or fungal CYP51, leveraging homology models from PubChem .
  • In-Vitro Screening : Follow standardized CLSI protocols for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 29213) using 96-well plate assays .

Q. How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in buffer solutions (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm detection). Ammonium acetate buffers (pH 6.5) are ideal for neutral conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>300°C observed in ethanol/acetic acid recrystallized samples) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.